
3-Chloro-4-(piperidin-1-yl)phenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(piperidin-1-yl)phenol hydrobromide is a chemical compound with the CAS Number: 1909312-54-4 . It has a molecular weight of 292.6 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO.BrH/c12-10-8-9(14)4-5-11(10)13-6-2-1-3-7-13;/h4-5,8,14H,1-3,6-7H2;1H .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Structural and Theoretical Analysis
3-Chloro-4-(piperidin-1-yl)phenol hydrobromide has been studied for its structural properties and theoretical analysis. An alkylaminophenol compound related to it was synthesized and analyzed using various spectroscopic techniques, revealing potential as a biologically active drug due to its high antioxidant value. Theoretical data, including electronic and structural properties, were found to be consistent with experimental analyses (Ulaş, 2020).
Synthesis and Physical Properties
Research on Mannich base ligands related to this compound showed the synthesis and characterization of various compounds. This includes the study of redox properties, electron paramagnetic resonance, and the presence of weak antiferromagnetic coupling in Cu(II) complexes of these compounds (Sujatha et al., 2000).
Potential Antimalarial Applications
A study synthesized derivatives of a compound similar to this compound, which showed significant antimalarial activity against Plasmodium falciparum isolates. This highlights its potential application in developing antimalarial drugs (Barlin et al., 1994).
Bioactivity and Chemical Properties
Similar compounds to this compound were synthesized and evaluated for their cytotoxic and enzyme inhibitory effects, potentially serving as leads for anticancer drug development. This study contributes to understanding the bioactivity and therapeutic potential of such compounds (Yamali et al., 2016).
Fluorescence and Solubility Properties
The synthesis and characterization of zinc phthalocyanines derived from a precursor similar to this compound were conducted. This research provided insights into the aggregation behavior and fluorescence properties of these compounds, which could be significant in materials science and photodynamic therapy applications (Muthukumar et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-piperidin-1-ylphenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.BrH/c12-10-8-9(14)4-5-11(10)13-6-2-1-3-7-13;/h4-5,8,14H,1-3,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTZBFOENUONKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)O)Cl.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

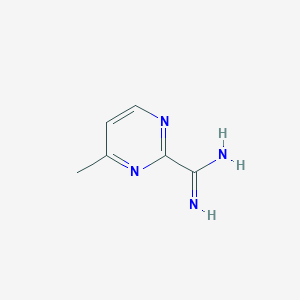
![Ethyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2406944.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)
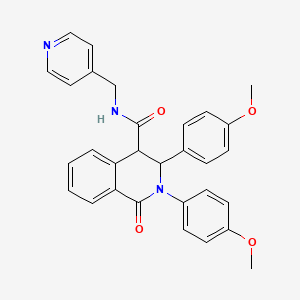
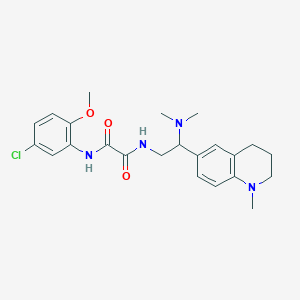
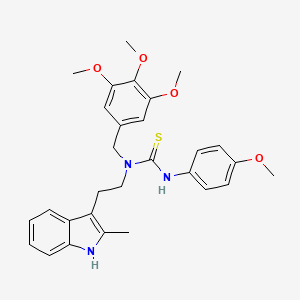
![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)
![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)
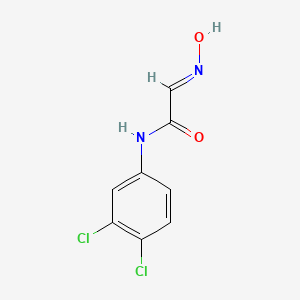


![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)